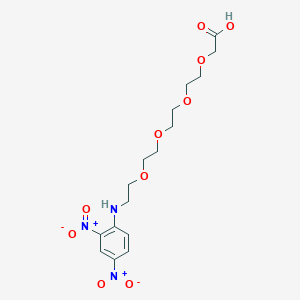
DNP-PEG4-CH2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-CH2 acid typically involves the conjugation of dinitrophenyl with polyethylene glycol. The process begins with the activation of the carboxylic acid group on the polyethylene glycol chain, which is then reacted with dinitrophenyl. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
DNP-PEG4-CH2 acid undergoes various chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The carboxylic acid group can react with amine-bearing biomolecules to form stable amide bonds.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): and are commonly used to activate the carboxylic acid group for conjugation reactions.
Dimethyl sulfoxide (DMSO): is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include conjugates of this compound with various biomolecules, such as proteins and oligonucleotides .
Aplicaciones Científicas De Investigación
DNP-PEG4-CH2 acid has a wide range of applications in scientific research:
Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of complex biochemical interactions.
Biology: Helps in understanding membrane transport processes and protein interactions.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Employed in the production of bioconjugates for various industrial applications
Mecanismo De Acción
The mechanism of action of DNP-PEG4-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The dinitrophenyl group acts as a hapten, which can be recognized by specific antibodies, making it useful in immunoassays. The polyethylene glycol chain enhances the solubility and biocompatibility of the compound, allowing it to interact effectively with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- DNP-PEG2-CH2 acid
- DNP-PEG6-CH2 acid
- DNP-PEG12-CH2 acid
Uniqueness
Compared to other similar compounds, DNP-PEG4-CH2 acid offers a balance between solubility and reactivity. The four-unit polyethylene glycol chain provides sufficient length for effective conjugation while maintaining good water solubility. This makes it a versatile tool in various biochemical applications .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c20-16(21)12-29-10-9-28-8-7-27-6-5-26-4-3-17-14-2-1-13(18(22)23)11-15(14)19(24)25/h1-2,11,17H,3-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIPFJYEDLBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)








